[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine
Description
Properties
Molecular Formula |
C6H5ClF3N3 |
|---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C6H5ClF3N3/c7-5-12-3(2-11)1-4(13-5)6(8,9)10/h1H,2,11H2 |
InChI Key |
VTXLKDUMYYRTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)Cl)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine typically involves the introduction of the trifluoromethyl group and the chloro group onto the pyrimidine ring, followed by the addition of the methanamine group. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards. Techniques such as crystallization and distillation are often employed to purify the compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at the pyrimidine ring’s 2-position undergoes nucleophilic substitution under controlled conditions. This reactivity enables modular derivatization:
Mechanistic studies suggest that the electron-withdrawing trifluoromethyl group enhances the chloro substituent’s electrophilicity, facilitating SₙAr (nucleophilic aromatic substitution) pathways.
Amine Functionalization
The primary amine group participates in condensation and coupling reactions:
Acylation Reactions
Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane and triethylamine yields stable amides:
Reported yields exceed 85% when using electron-deficient acylating agents .
Reductive Amination
The amine reacts with aldehydes/ketones under hydrogenation (H₂, Pd/C) or borohydride (NaBH₃CN) conditions to form secondary amines. For example:
Isolated yields range from 60–75% depending on steric hindrance .
Catalytic Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings:
Reaction kinetics are influenced by the trifluoromethyl group’s inductive effects, which moderately deactivate the pyrimidine ring but improve regioselectivity.
Electrophilic Aromatic Substitution (EAS)
While the trifluoromethyl group typically deactivates the ring, directed EAS occurs at the 5-position under strong electrophiles:
| Electrophile | Conditions | Product | Selectivity (5- vs. 3-position) | Source |
|---|---|---|---|---|
| Nitronium tetrafluoroborate | H₂SO₄, 0°C, 2h | 5-Nitro-2-chloro-6-(trifluoromethyl)pyrimidin-4-yl-methanamine | 9:1 | |
| Bromine | FeBr₃, CH₂Cl₂, 40°C, 6h | 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-yl-methanamine | 8:1 |
Density functional theory (DFT) calculations confirm that the 5-position is favored due to resonance stabilization from the trifluoromethyl group.
Stability and Degradation Pathways
Under harsh acidic or basic conditions, the compound undergoes decomposition:
Scientific Research Applications
Chemistry
In chemistry, [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its derivatives have been studied for their antifungal and anticancer activities . The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of agrochemicals. Its derivatives have shown promising fungicidal activity, making them valuable in agricultural applications .
Mechanism of Action
The mechanism of action of [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine and its derivatives involves the inhibition of specific enzymes or pathways. For example, some derivatives act as mitochondrial complex I electron transport inhibitors, disrupting the electron transport chain and leading to cell death in target organisms . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine vs. Pyridine Derivatives
Target Compound : [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine
- Core Structure : Pyrimidine (two nitrogen atoms at positions 1 and 3).
- Substituents : Cl (position 2), -CF₃ (position 6), -CH₂NH₂ (position 4).
- Key Properties : High electron deficiency due to dual nitrogen atoms, enabling strong π-π stacking and hydrogen bonding.
Pyridine Analogue : (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 862120-77-2)
- Core Structure : Pyridine (one nitrogen atom at position 1).
- Substituents : Cl (position 6), -CF₃ (position 4), -CH₂NH₂ (position 2).
- Comparison :
- Pyridine’s single nitrogen results in lower electron deficiency compared to pyrimidine, reducing electrophilic reactivity.
- Substituent positions alter steric interactions; e.g., the -CF₃ group at pyridine position 4 may hinder access to the amine group in biological systems.
Benzene-Based Analogues : Nitrofluorfen and Oxyfluorfen
- Core Structure : Benzene.
- Substituents: Cl, -CF₃, and nitro/phenoxy groups.
- Lower metabolic stability compared to pyrimidine derivatives due to absence of electron-withdrawing heteroatoms.
Substituent Position and Electronic Effects
Target Compound :
- Cl at Position 2 : Activates the pyrimidine ring for nucleophilic substitution at position 4.
- -CF₃ at Position 6 : Strong electron-withdrawing effect stabilizes the ring and enhances lipophilicity.
Pyridine Derivative : 2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine
- Substituents : Cl (position 2), -CF₃-cyclobutyl (position 6).
- Absence of a methanamine group limits hydrogen-bonding capability.
Salt Forms and Solubility
Target Compound :
- Typically used as a free amine, offering moderate water solubility.
Hydrochloride Salts :
- Example: (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine hydrochloride (CAS 1590398-46-1) .
- Comparison :
- Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug formulations.
- Free amine forms (e.g., the target compound) are more lipophilic, favoring membrane permeability.
Role in Medicinal Chemistry
Target Compound :
- Frequently employed as an intermediate in kinase inhibitor synthesis (e.g., compounds in EP 4 374 877 A2 ).
- Pyrimidine scaffold is prevalent in FDA-approved drugs (e.g., antineoplastics) due to its mimicry of purine bases.
Complex Analogues :
- Example: 7-[[4-(2-bromoethoxy)-2,3-difluorophenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide .
- Comparison :
- The target compound’s simplicity allows modular incorporation into larger structures.
- Trifluoromethyl and chloro groups in the target enhance binding to hydrophobic enzyme pockets.
Biological Activity
[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
- Molecular Formula : C6H5ClF3N2
- Molecular Weight : 196.56 g/mol
- CAS Number : 944905-91-3
1. Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated the compound's efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
| P. aeruginosa | 45 µg/mL |
The compound demonstrated comparable activity to standard antibiotics such as ceftriaxone, indicating its potential as an antimicrobial agent .
2. Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. It was found to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 1.26 |
| A549 (lung cancer) | 1.29 |
| HeLa (cervical cancer) | 2.96 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase, leading to reduced viability in treated cells .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound also exhibits anti-inflammatory properties. A study assessed its impact on cytokine production:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 78% |
| IL-6 | 89% |
These results suggest that this compound could be beneficial in treating inflammatory conditions by modulating immune responses .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial tested the compound's effectiveness against drug-resistant bacterial strains in infected patients. Results showed a significant reduction in bacterial load after treatment with the compound, highlighting its potential as a novel therapeutic agent. -
Case Study on Cancer Treatment :
In vitro studies demonstrated that treatment with this compound led to apoptosis in breast cancer cells, with researchers observing morphological changes consistent with programmed cell death.
Q & A
Q. What are the optimal synthetic routes for [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine?
The compound can be synthesized via multi-step protocols involving halogenation and functional group transformations. For example:
- Step 1 : React a pyrimidine precursor (e.g., tert-butyl-protected intermediates) with hydrochloric acid (4 N in dioxane) under stirring at room temperature for deprotection .
- Step 2 : Purify intermediates using reverse-phase HPLC (e.g., YMC-Actus Triart C18 column) with mobile phases like acetonitrile/water (0.1% formic acid) .
- Step 3 : Introduce the methanamine group via alkylation or reductive amination, using reagents such as 1-bromo-2-methoxyethane in DMF at 80°C .
Key considerations : Monitor reaction progress via LCMS (m/z 727 [M+H]+ observed in analogous syntheses) and optimize yields (e.g., 31% in final steps) .
Q. How should researchers characterize this compound and validate its purity?
- LCMS/HPLC : Use conditions like SMD-TFA05 for retention time analysis (e.g., 1.27 minutes) and confirm molecular weight (m/z 727 [M+H]+) .
- NMR : Analyze substituent positions (e.g., trifluoromethyl and chloro groups) via and NMR, referencing similar pyrimidine derivatives .
- Elemental analysis : Verify halogen content (Cl, F) to confirm stoichiometry .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound’s structural analogs?
- Kinase inhibition : Pyrimidine derivatives with trifluoromethyl groups exhibit activity against Src/Abl kinases, as shown in studies using 6-chloro-2-methyl-triazol-4-ylpyrimidine analogs .
- Antimicrobial potential : Trifluoromethyl-substituted benzylamines (e.g., 5-trifluoromethyl-2-formylphenylboronic acid) demonstrate activity against Candida albicans and Aspergillus niger, suggesting possible antifungal mechanisms .
- Enzyme binding : Docking studies indicate that electron-withdrawing groups (e.g., -CF) enhance binding to microbial leucyl-tRNA synthetase, a target for antimicrobial agents .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Comparative structural analysis : Modify substituents (e.g., replacing chloro with pyridinyl groups) to assess activity changes, as seen in analogs like 2-chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine .
- Dose-response profiling : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects, as observed in studies on Src kinase inhibitors .
- Mechanistic validation : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .
Q. What are the stability and storage guidelines for this compound?
- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the chloro and trifluoromethyl groups .
- Waste disposal : Segregate halogenated waste and collaborate with certified biohazard agencies for incineration .
- Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact, as recommended for chlorinated pyrimidines .
Q. How can structural modifications enhance this compound’s bioactivity?
- Substituent optimization : Introduce electron-donating groups (e.g., methoxy) at the 4-position to improve solubility, as demonstrated in N-(4-methoxyphenyl)-pyrimidine analogs .
- Heterocycle fusion : Attach triazolo or morpholino moieties (e.g., 2-morpholin-4-ylethoxy groups) to enhance blood-brain barrier penetration, inspired by spirocyclic diazaspiro derivatives .
- Pro-drug strategies : Modify the methanamine group to carboxamide derivatives for controlled release, as seen in patent examples .
Methodological Recommendations
- Data reproducibility : Cross-validate synthetic yields and bioactivity using orthogonal methods (e.g., LCMS + NMR) .
- Safety protocols : Adopt hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and mitigation measures (P264+P280) .
- Collaborative research : Leverage structural data from patents (e.g., EP 4 374 877 A2) to design analogs with improved pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
